7-Deaza-2'-deoxyinosine triphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

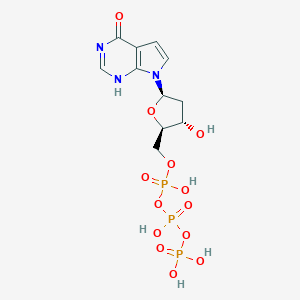

7-Deaza-2'-deoxyinosine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C11H16N3O13P3 and its molecular weight is 491.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

DNA Amplification

One of the primary applications of 7-deaza-2'-deoxyinosine triphosphate is in polymerase chain reaction (PCR) processes. Its incorporation into DNA strands helps stabilize GC-rich sequences that are typically difficult to amplify due to their higher melting temperatures. This characteristic allows for:

- Improved yield of PCR products.

- Enhanced resolution during electrophoresis.

- Better performance in amplifying complex genomic regions.

Table 1: Comparison of PCR Performance with Different Nucleotides

| Nucleotide Type | Yield Improvement | Stability of GC-rich Sequences | Electrophoretic Mobility |

|---|---|---|---|

| This compound | High | Excellent | Enhanced |

| Standard dATP | Moderate | Poor | Standard |

DNA Sequencing

This compound is particularly useful in sequencing applications, especially in dideoxy-chain termination methods. It replaces standard deoxyguanosine triphosphate (dGTP) to overcome compression issues in gel electrophoresis when analyzing GC-rich sequences. Key benefits include:

- Improved separation of DNA fragments.

- Enhanced legibility over long sequence regions.

- Reduction of compression artifacts during sequencing.

A study demonstrated that using this compound instead of dGTP led to better resolution in sequencing gel patterns, facilitating more accurate readings of nucleotide sequences .

Telomerase Inhibition

Research has shown that this compound acts as a potent inhibitor of telomerase, an enzyme often upregulated in cancer cells. The reported IC50 values for telomerase inhibition are approximately 11 µM . This property makes it a candidate for therapeutic applications targeting cancer cell proliferation by disrupting telomere maintenance mechanisms.

Case Study: Telomerase Activity Inhibition

A study involving human telomerase demonstrated that the incorporation of this compound into telomeric DNA resulted in a shortened telomeric ladder, indicating effective inhibition of telomerase activity. This suggests potential applications in cancer research and therapy development .

Synthesis and Availability

The synthesis of this compound typically involves several key steps, including the modification of precursor nucleotides and phosphorylation reactions to yield the triphosphate form. These synthetic methods ensure that sufficient quantities are available for both research and clinical use.

特性

CAS番号 |

136120-28-0 |

|---|---|

分子式 |

C11H16N3O13P3 |

分子量 |

491.18 g/mol |

IUPAC名 |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H16N3O13P3/c15-7-3-9(14-2-1-6-10(14)12-5-13-11(6)16)25-8(7)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9,15H,3-4H2,(H,20,21)(H,22,23)(H,12,13,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |

InChIキー |

QLCZUJVRPNFETQ-DJLDLDEBSA-N |

SMILES |

C1C(C(OC1N2C=CC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

異性体SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

正規SMILES |

C1C(C(OC1N2C=CC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

同義語 |

7-deaza-2'-deoxyinosine triphosphate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。